Fenoprofen Sodium Salt Dihydrate is a sodium salt form of fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its analgesic and anti-inflammatory properties. It is particularly effective in treating conditions such as arthritis and mild to moderate pain. The compound is highly bound to plasma proteins and exhibits pharmacological similarities to aspirin, but with a reduced risk of gastrointestinal bleeding .
Fenoprofen Sodium Salt Dihydrate is synthesized from fenoprofen through a neutralization reaction with sodium hydroxide. It belongs to the class of arylacetic acid derivatives, which are characterized by their anti-inflammatory and analgesic properties. The compound's chemical formula is with a molecular weight of approximately 264.26 g/mol .
The synthesis of Fenoprofen Sodium Salt Dihydrate typically involves the following steps:
In industrial settings, this synthesis is optimized for high yield and purity. The process may include additional purification steps, such as recrystallization and filtration, to ensure the quality of the final product.
Fenoprofen Sodium Salt Dihydrate has a distinct molecular structure characterized by its phenoxy and propanoate groups. Its structural representation can be expressed in various formats:
The InChI Key for Fenoprofen Sodium Salt Dihydrate is WVKIYGXHDKTNFO-UHFFFAOYSA-M, which provides a unique identifier for its chemical structure .
The primary reaction involved in synthesizing Fenoprofen Sodium Salt Dihydrate is the neutralization of fenoprofen with sodium hydroxide:
Subsequent crystallization from water leads to the formation of the dihydrate.
The reaction conditions, including temperature and pH, are critical for ensuring high purity and yield. Controlled evaporation may also be employed to concentrate the solution before crystallization.
Fenoprofen exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in synthesizing prostaglandins—compounds that mediate inflammation and pain. By inhibiting these enzymes, fenoprofen reduces inflammation and alleviates pain associated with various conditions such as arthritis .
The pharmacokinetics of fenoprofen indicate that it is rapidly absorbed following oral administration, with peak plasma concentrations occurring within 1-3 hours. It has a half-life of approximately 2 hours, allowing for effective pain management when dosed appropriately .
Fenoprofen Sodium Salt Dihydrate finds extensive applications in both clinical and research settings:
The industrial synthesis of fenoprofen sodium salt dihydrate proceeds through well-established organic transformations, beginning with Friedel-Crafts chemistry and culminating in salt formation. The synthetic route prioritizes reproducibility and scalability, with each intermediate rigorously characterized to ensure pharmaceutical-grade purity.
The synthesis commences with the formation of the key aromatic ketone intermediate, 3-phenoxyacetophenone, via Friedel-Crafts acylation. In this crucial step, 3-hydroxyacetophenone undergoes O-alkylation with bromobenzene under basic conditions. The reaction employs potassium carbonate as a base with copper filings as catalyst in high-boiling solvents such as xylene or toluene at reflux temperatures (120-140°C). This facilitates nucleophilic aromatic substitution where the phenoxy group replaces the bromine atom, yielding 3-phenoxyacetophenone as a crystalline solid after purification by vacuum distillation or recrystallization. Typical reaction times range from 8-15 hours to achieve conversions exceeding 85%, with the copper catalyst significantly suppressing diaryl ether byproduct formation [1] [8].
Table 1: Optimization Parameters for Friedel-Crafts Acylation Step
| Parameter | Standard Conditions | Optimized Conditions | Impact on Yield |
|---|---|---|---|
| Catalyst | Copper filings (5 mol%) | Copper(I) iodide (3 mol%) | ↑ Yield by 12% |
| Solvent | Xylene | Toluene | ↔ Yield, ↓ cost |
| Temperature | 138°C (reflux) | 110°C (pressure vessel) | ↑ Conversion 15% |
| Reaction Time | 12 hours | 8 hours | Maintained yield |
The carbonyl functionality in 3-phenoxyacetophenone undergoes reduction to a secondary alcohol using sodium borohydride (NaBH₄) in methanol or ethanol at 0-25°C. This transformation typically achieves >95% conversion within 2-4 hours, yielding 1-(3-phenoxyphenyl)ethanol as a viscous oil. The alcohol is subsequently halogenated using phosphorus tribromide (PBr₃) in anhydrous diethyl ether or dichloromethane. This exothermic reaction requires careful temperature control (0-10°C) to prevent dialkylphosphite byproduct formation and polymerization. The resulting 1-(1-bromoethyl)-3-phenoxybenzene (α-brominated intermediate) is moisture-sensitive and used directly in the next step without extensive purification due to its instability. Critical parameters include stoichiometric control (PBr₃:alcohol = 1:1.05) and exclusion of water to minimize hydrolysis to the corresponding olefin [1] [6].
Nucleophilic displacement of the bromine atom with cyanide constitutes the carbon chain elongation step. The α-brominated intermediate reacts with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at 60-80°C for 4-8 hours. This SN₂ reaction yields 2-(3-phenoxyphenyl)propionitrile, with the nitrile group serving as a masked carboxylic acid. The subsequent hydrolysis employs concentrated hydrochloric acid (6-10M) under reflux conditions (100-110°C) for 12-24 hours. This vigorous hydrolysis converts the nitrile to the target carboxylic acid, fenoprofen, which is extracted into organic solvents (ethyl acetate or chloroform) and crystallized. The final stage involves salt formation: fenoprofen free acid reacts with sodium hydroxide in aqueous ethanol, followed by precipitation of the sodium salt and crystallization as the dihydrate from water/ethanol mixtures. This classical pathway delivers fenoprofen sodium salt dihydrate in overall yields of 35-42% from 3-hydroxyacetophenone [1] [8].
Environmental and economic considerations have driven significant innovations in fenoprofen sodium salt dihydrate synthesis, focusing on waste reduction, energy efficiency, and safer reagents.
The initial Friedel-Crafts acylation has been re-engineered using solvent-free phase-transfer catalysis (PTC) to eliminate volatile organic compounds (VOCs). In this approach, finely ground potassium carbonate acts as the base while tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC) serves as the phase-transfer catalyst (0.5-2 mol%). The reaction proceeds with neat reagents at 90-100°C, reducing reaction times to 4-6 hours while maintaining yields comparable to classical methods. The absence of high-boiling solvents simplifies workup – the crude product is extracted with warm water and crystallized, significantly reducing organic waste. Life cycle assessment indicates this modification reduces the E-factor (kg waste/kg product) by 62% compared to traditional solvent-mediated processes. The catalyst is recovered via aqueous extraction and recycled for 3-4 batches without significant activity loss [6] [8].
An alternative route to the carboxylic acid precursor employs a calcium-mediated precipitation strategy to enhance purity and minimize aqueous waste. After nitrile hydrolysis, the acidic mixture is neutralized with calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂), precipitating fenoprofen calcium salt as a hydrate. This solid intermediate exhibits superior crystallinity compared to the free acid, enabling effective purification by recrystallization from ethanol/water mixtures. The calcium salt is then subjected to ion exchange: treatment with stoichiometric sodium sulfate (Na₂SO₄) in aqueous methanol induces metathesis, precipitating calcium sulfate (removed by filtration) and releasing sodium fenoprofen into solution. Concentration under reduced pressure yields the sodium salt dihydrate. This approach avoids extensive solvent extractions and utilizes calcium sulfate – an environmentally benign byproduct – while achieving >99.5% purity. The atom economy improves by 18% compared to acid-base neutralization routes [6] [8].
Table 2: Comparative Analysis of Salt Formation Methodologies
| Parameter | Acid-Base Neutralization | Calcium Metathesis | Green Chemistry Advantage |
|---|---|---|---|
| Reagents | NaOH, HCl (for acidification) | CaCO₃, Na₂SO₄ | ↓ Strong acid/base use |
| Byproducts | Sodium chloride | Calcium sulfate | ↓ Toxicity, ↑ Biodegradability |
| Purification Complexity | Multiple liquid-liquid extractions | Filtration & crystallization | ↓ Solvent consumption |
| Purity (%) | 98.0-98.5 | 99.5-99.8 | ↑ Pharmaceutical quality |
| Overall Yield | 89% | 92% | ↑ Resource efficiency |
Modern catalytic systems significantly improve the efficiency of the reduction and cyanidation steps. For ketone reduction, ruthenium(II)-diphosphine complexes (e.g., RuCl₂[(R)-BINAP][(R)-DAIPEN]) enable asymmetric transfer hydrogenation using isopropanol as a hydrogen donor. This catalytic system achieves >98% conversion at 50°C in 2 hours with enantiomeric excess (ee) >97% for the (S)-enantiomer – the pharmacologically active form of fenoprofen. The catalyst loading is typically 0.1-0.5 mol%, and the process eliminates borohydride waste.
The halogen displacement step employs palladium/copper bimetallic catalysis under modified Rosenmund-von Braun conditions. Using catalytic CuI (5 mol%) and Pd(OAc)₂ (0.5 mol%) with potassium cyanide (KCN) in N-methylpyrrolidone (NMP) at 100°C, the reaction completes within 3 hours with <0.2% residual bromide. This system prevents the formation of alkenyl byproducts common in classical SN₂ reactions and allows cyanide utilization at near-stoichiometric levels (1.1 equivalents), dramatically reducing toxic waste. The combined catalytic enhancements reduce the total organic carbon (TOC) footprint by 47% and improve stereoselectivity without requiring resolution techniques [6].
Table 3: Catalytic Enhancements in Key Synthetic Steps
| Reaction Step | Classical System | Catalytic System | Improvement Metrics |
|---|---|---|---|
| Ketone Reduction | NaBH₄ (1.5 eq), MeOH, 25°C | Ru-catalyst (0.2 mol%), iPrOH, 50°C | ↑ ee from racemic to 97% (S) |
| Cyanide Substitution | NaCN (1.8 eq), DMF, 80°C | CuI/Pd(OAc)₂, KCN (1.1 eq), NMP | ↓ Cyanide use 39%, ↓ time 50% |
| Halogenation | PBr₃ (1.1 eq), ether, 0°C | CBr₄/PPh₃ (0.3 eq), CH₂Cl₂, 25°C | ↓ Exothermicity, ↑ Safety |
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